N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chiral tertiary amine featuring a piperidine ring substituted with a hydroxyethyl group at the 1-position and an isopropyl-acetamide moiety at the 3-position. This compound is cataloged under reference number 10-F084529 by CymitQuimica, though it is currently discontinued . Its molecular formula is inferred as C₁₂H₂₄N₂O₂ (molecular weight ≈228.3 g/mol), with a purity ≥95% based on analogous compounds .
Properties
IUPAC Name |
N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQCHQTKVILRU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of (S)-1-(2-Hydroxy-ethyl)-piperidine with isopropyl acetamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Core
Key Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidine offers reduced ring strain and greater conformational flexibility .
- Molecular Weight : The piperidine analog is ~14 g/mol heavier due to an additional CH₂ group.
- Applications : Pyrrolidine derivatives are often preferred in drug design for their compactness, while piperidines may improve metabolic stability .
Variations in Piperidine Substituents
Key Differences :
- Functional Groups: Hydroxyethyl vs. Hydroxyimino group (): Introduces tautomerism and redox sensitivity, impacting stability .
- Synthesis: The hydroxyimino derivative () was synthesized in 68–72% yield via two methods, suggesting robust protocols for similar analogs .
Amino Acid-Conjugated Analogs
Key Differences :
- N-Substituent : Cyclopropyl () vs. isopropyl (). Cyclopropyl’s rigidity may restrict conformational mobility compared to isopropyl .
Biological Activity
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide, also known by its CAS number 1353965-70-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- Structure : The compound features a piperidine ring substituted with a hydroxyethyl group and an isopropyl acetamide moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Remarks |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Highly effective against biofilm formation |
| Escherichia coli | 0.50 | 0.75 | Moderate activity |
| Proteus mirabilis | 0.40 | 0.50 | Effective at higher concentrations |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections.
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Further research is needed to elucidate the precise biochemical pathways affected by this compound.
Pharmacological Studies
In addition to its antimicrobial properties, this compound has been studied for other pharmacological effects:
- Analgesic Effects : Preliminary studies suggest potential analgesic properties, indicating that it may interact with opioid receptors.
- Cytotoxicity : Evaluations of cytotoxicity have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in pain management therapies.
Case Studies
A notable study published in ACS Omega demonstrated the compound's effectiveness in inhibiting biofilm formation in clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis. The study utilized both in vitro assays and time-kill experiments to establish the efficacy of the compound compared to standard antibiotics .
Another investigation focused on the synthesis of various derivatives of this compound, revealing that modifications to the piperidine ring could enhance antibacterial activity while maintaining low cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
